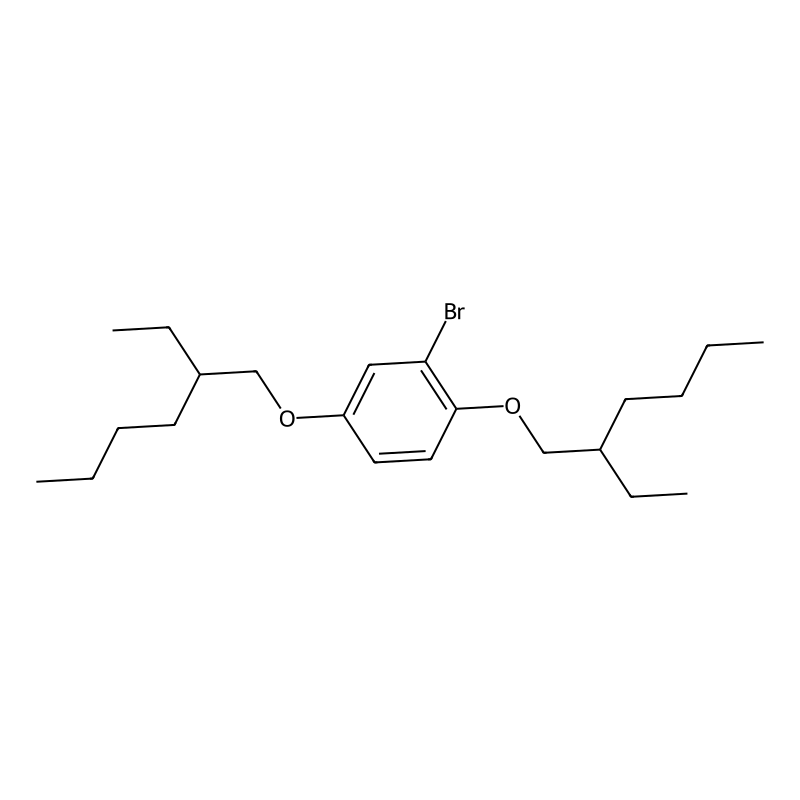2-Bromo-1,4-bis(2-ethylhexyloxy)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Potential applications based on structure: The presence of a bromine atom (Br) suggests it could be a useful precursor molecule for the synthesis of other bromo-substituted aromatic compounds, which are employed in various research fields like pharmaceuticals and materials science []. The two long, branched chains (2-ethylhexyl) attached to the benzene ring indicate it might possess lipophilic properties, making it potentially suitable for applications in organic chemistry or biochemistry that involve interactions with lipids or cell membranes [].
Data availability
Further exploration of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene's research applications might be possible by searching scientific databases like PubChem [] or SciFinder [] for recent publications mentioning this compound. These resources can provide insights into its use in specific scientific studies.
2-Bromo-1,4-bis(2-ethylhexyloxy)benzene is a chemical compound with the molecular formula C22H37BrO2 and a molecular weight of approximately 413.43 g/mol. This compound features a bromine atom substituted at the second position of a benzene ring, which also carries two 2-ethylhexyloxy groups at the para positions (1 and 4). The presence of these long alkyl chains enhances its solubility in organic solvents and contributes to its potential applications in materials science and organic synthesis .
The reactivity of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene primarily stems from the bromine substituent, which can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form various derivatives. Additionally, the compound can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, where it serves as a coupling partner due to its bromine functionality .
The synthesis of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene typically involves several steps:
- Bromination: The initial step involves the bromination of 1,4-bis(2-ethylhexyloxy)benzene using bromine or N-bromosuccinimide to introduce the bromine atom at the desired position.
- Alkylation: The alkylation reaction can be performed using 2-ethylhexyl bromide and a suitable base (e.g., potassium tert-butoxide) to facilitate the substitution reaction on phenolic compounds .
- Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for further applications .
2-Bromo-1,4-bis(2-ethylhexyloxy)benzene has potential applications in various fields:
- Material Science: Its unique structure makes it suitable for use in polymer synthesis and as a building block for functional materials.
- Organic Electronics: The compound may be utilized in organic photovoltaic cells or light-emitting diodes due to its electronic properties.
- Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules and can be used in studies involving chemical reactivity and interactions .
Interaction studies involving 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene focus on its behavior in various chemical environments. Preliminary studies suggest that it can interact with different nucleophiles and electrophiles, influencing its reactivity profile. These interactions are crucial for understanding how this compound might behave in biological systems or industrial applications .
Several compounds share structural similarities with 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,4-Bis(2-ethylhexyloxy)benzene | C22H38O2 | Lacks bromine; used as a non-reactive analog. |
| 4-Bromophenol | C6H5BrO | Simpler structure; used in pharmaceuticals. |
| 2-Ethylhexyl benzoate | C12H22O2 | Ester derivative; used as a plasticizer. |
Uniqueness: The presence of both the bromine atom and two long alkyl chains distinguishes 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene from other similar compounds. This unique combination enhances its solubility and reactivity compared to simpler derivatives like 1,4-bis(2-ethylhexyloxy)benzene or 4-bromophenol .








